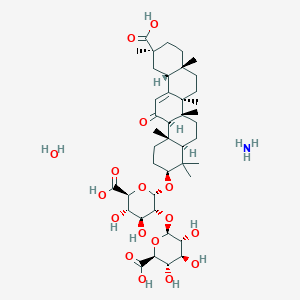
2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane (DFDMBD) is an organic compound with the molecular formula C8H7BrF2O2. It is a colorless, odorless, crystalline solid that is insoluble in water. DFDMBD is used in various scientific research applications, including as a reagent in chemical synthesis, as a catalyst in chemical reactions, and as a solvent in chromatography. In addition, DFDMBD is used in the preparation of pharmaceuticals and other compounds.
Wirkmechanismus
2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane, 97% functions as an organic solvent, which is a substance that can dissolve other substances. It is used to facilitate the transfer of molecules between two phases, such as between a liquid and a gas. It can also be used to facilitate the transfer of molecules between two solids, such as between a solid and a liquid.
Biochemical and Physiological Effects
2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane, 97% is an organic solvent, and as such, it does not have any direct biochemical or physiological effects. However, it can have indirect effects on biochemical or physiological processes. For example, when used as a solvent in chromatography, it can help to separate and isolate molecules, which can have an effect on biochemical or physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane, 97% in lab experiments is its low toxicity. It is not a hazardous chemical, and it does not pose any significant health risks. Additionally, it is a good solvent for many organic compounds and can be used to facilitate the transfer of molecules between two phases. However, 2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane, 97% is not a good solvent for inorganic compounds, and it is not very soluble in water.
Zukünftige Richtungen
In the future, 2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane, 97% may be used in a variety of new scientific research applications. For example, it could be used in the development of new pharmaceuticals or other compounds. Additionally, it could be used to facilitate the transfer of molecules between two solids, such as between a solid and a liquid. Finally, it could be used in the development of new catalysts or reagents for chemical reactions.
Synthesemethoden
2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane, 97% can be synthesized by the reaction of 2,2-difluoropropionic acid with 3,3-dimethylbromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by filtration.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane, 97% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent in chromatography. It is also used in the preparation of pharmaceuticals and other compounds.
Eigenschaften
IUPAC Name |
6-bromo-2,2-difluoro-3,3-dimethyl-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-9(2)10(12,13)15-7-4-3-6(11)5-8(7)14-9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQCWIARBINCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2=C(O1)C=C(C=C2)Br)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














